Dibromo(1,10-phenanthroline)copper(II)

Vue d'ensemble

Description

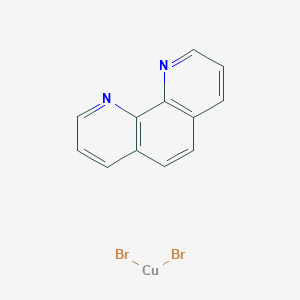

Dibromo(1,10-phenanthroline)copper(II) is a coordination compound with the empirical formula C₁₂H₁₀Br₂CuN₂ It is known for its distinctive structure, where a copper(II) ion is coordinated by two bromine atoms and a 1,10-phenanthroline ligand

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibromo(1,10-phenanthroline)copper(II) can be synthesized through the reaction of copper(II) bromide with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving copper(II) bromide in a solvent such as ethanol or acetonitrile, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for Dibromo(1,10-phenanthroline)copper(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Dibromo(1,10-phenanthroline)copper(II) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.

Substitution Reactions: The bromine atoms in the complex can be substituted by other ligands, such as chloride or nitrate, through ligand exchange reactions.

Coordination Reactions: The 1,10-phenanthroline ligand can coordinate with other metal ions, forming mixed-metal complexes.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

Substitution: Ligand exchange reactions can be facilitated by using halide salts such as sodium chloride or sodium nitrate.

Coordination: Coordination reactions often involve the use of metal salts like copper(II) sulfate or nickel(II) chloride.

Major Products Formed

Oxidation-Reduction: Products include copper(I) or copper(III) complexes.

Substitution: Products include substituted complexes like dichloro(1,10-phenanthroline)copper(II).

Coordination: Products include mixed-metal complexes with varying stoichiometries.

Applications De Recherche Scientifique

Catalysis

Dibromo(1,10-phenanthroline)copper(II) is widely used as a catalyst in organic synthesis. Its catalytic properties are particularly notable in:

- Oxidation Reactions : The compound facilitates the oxidation of alcohols to carbonyl compounds.

- Coupling Reactions : It plays a role in coupling reactions such as the Suzuki reaction, which is essential for forming carbon-carbon bonds.

Case Study: Catalytic Activity

A study demonstrated that dibromo(1,10-phenanthroline)copper(II) effectively catalyzes the oxidation of primary alcohols to aldehydes with high selectivity. The reaction conditions were optimized to achieve maximum yield, showcasing its potential in synthetic organic chemistry .

Materials Science

In materials science, dibromo(1,10-phenanthroline)copper(II) is investigated for its potential in developing new materials with unique electronic and optical properties.

Properties Table

| Property | Value |

|---|---|

| Coordination Geometry | Distorted square planar |

| Electronic Configuration | 3d^9 (Cu^2+) |

| Optical Absorption | UV-Vis range |

The compound's ability to form mixed-metal complexes enhances its utility in creating advanced materials for electronics and photonics.

Biological Studies

Dibromo(1,10-phenanthroline)copper(II) has garnered attention for its interactions with biomolecules, particularly DNA. Research indicates that it can intercalate into DNA strands, potentially leading to anticancer activity.

Analytical Chemistry

In analytical chemistry, dibromo(1,10-phenanthroline)copper(II) is employed as a reagent for detecting various analytes due to its ability to form stable complexes.

Application Example

A notable application includes its use in spectrophotometric methods for determining the concentration of metal ions in solution. The complex formation leads to distinct color changes that can be quantitatively analyzed .

Mécanisme D'action

The mechanism of action of Dibromo(1,10-phenanthroline)copper(II) involves its ability to coordinate with various substrates and participate in redox reactions. The copper(II) center can undergo electron transfer processes, facilitating catalytic reactions. The 1,10-phenanthroline ligand enhances the stability and reactivity of the complex, allowing it to interact with molecular targets such as DNA and proteins. These interactions can lead to the inhibition of enzymatic activity or the induction of oxidative stress, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dichloro(1,10-phenanthroline)copper(II)

- Dibromo(1,10-phenanthroline)nickel(II)

- Dichloro(1,10-phenanthroline)nickel(II)

Uniqueness

Dibromo(1,10-phenanthroline)copper(II) is unique due to the presence of bromine atoms, which influence its reactivity and coordination behavior. Compared to its chloro analogs, the bromine atoms provide different steric and electronic effects, leading to variations in catalytic activity and biological interactions. The specific combination of copper(II) and 1,10-phenanthroline also imparts distinct properties that are not observed in similar nickel complexes.

Activité Biologique

Dibromo(1,10-phenanthroline)copper(II) is a coordination compound that has garnered attention for its biological activity, particularly in the fields of cancer research and biochemistry. This compound, characterized by its interaction with biomolecules like DNA and proteins, exhibits significant potential as an anticancer agent and a tool for studying molecular interactions.

Overview of the Compound

Dibromo(1,10-phenanthroline)copper(II) has the empirical formula C₁₂H₁₀Br₂CuN₂. The copper(II) ion is coordinated by two bromine atoms and a 1,10-phenanthroline ligand, which enhances the stability and reactivity of the complex. The unique structure allows it to participate in various chemical reactions, including oxidation-reduction and substitution reactions.

The biological activity of Dibromo(1,10-phenanthroline)copper(II) primarily involves its ability to interact with DNA. The copper center can facilitate electron transfer processes that lead to oxidative damage of nucleic acids. Research indicates that this compound can induce DNA cleavage through mechanisms such as β-elimination of 2-deoxyribonolactone, which results in strand scission .

The interaction with DNA is influenced by the ligand environment. Studies show that the rate constants for DNA cleavage are significantly larger than those for oxidation, indicating a preferential pathway for inducing damage to nucleic acids .

In Vitro Studies

In vitro studies have demonstrated that Dibromo(1,10-phenanthroline)copper(II) exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by targeting the Ubiquitin Proteasome Pathway (UPP), which is crucial for regulating cellular processes such as proliferation and apoptosis .

A comparative analysis of different copper complexes revealed that those with 1,10-phenanthroline ligands exhibited enhanced anticancer activity due to their ability to generate reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

In Vivo Studies

In vivo studies using model organisms such as Galleria mellonella and Swiss mice have shown that Dibromo(1,10-phenanthroline)copper(II) is well tolerated compared to traditional chemotherapeutics like cisplatin. These studies indicated no significant adverse effects on liver enzyme levels or tumor growth in mice implanted with human-derived tumors .

Comparative Analysis with Similar Compounds

The biological activity of Dibromo(1,10-phenanthroline)copper(II) can be compared to other similar copper complexes:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Dichloro(1,10-phenanthroline)copper(II) | Moderate anticancer effects | DNA interaction and oxidative stress |

| Dibromo(1,10-phenanthroline)nickel(II) | Lower anticancer activity | Less effective in generating ROS |

| Copper bis-phenanthroline | High efficacy against cancer cells | Strong DNA cleavage and apoptosis induction |

Dibromo(1,10-phenanthroline)copper(II) stands out due to its unique bromine substitution which affects its reactivity and biological interactions compared to its chloro analogs .

Case Studies

Several case studies highlight the effectiveness of Dibromo(1,10-phenanthroline)copper(II) in biological applications:

- DNA Cleavage Mechanism : A study investigated the kinetics of DNA oxidation and cleavage using this compound. Results showed significant cleavage rates dependent on the ligand environment, confirming its utility in DNA research .

- Anticancer Activities : In a study involving various cancer cell lines, Dibromo(1,10-phenanthroline)copper(II) demonstrated selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

- Toxicity Assessment : A toxicity assessment in animal models revealed that this compound does not significantly alter hepatic enzyme levels or induce acute toxicity, making it a promising candidate for further development as an anticancer agent .

Propriétés

IUPAC Name |

dibromocopper;1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2BrH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUHWXSXGSVTMY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2CuN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421996 | |

| Record name | Dibromo(1,10-phenanthroline)copper(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19319-86-9 | |

| Record name | Dibromo(1,10-phenanthroline)copper(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromo(1,10-phenanthroline)copper(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the coordination geometry of the copper ion in Dibromo(1,10-phenanthroline)copper(II)?

A1: The copper ion in Dibromo(1,10-phenanthroline)copper(II) exhibits a distorted square planar coordination geometry. The abstract states that the copper has "elongated tetragonal coordination" []. This means that the copper ion is directly bonded to four atoms in a roughly square planar arrangement, with two additional atoms located further away, above and below the plane.

Q2: How does the crystal structure of Dibromo(1,10-phenanthroline)copper(II) influence its overall structure?

A2: The crystal structure reveals that Dibromo(1,10-phenanthroline)copper(II) forms a polymeric chain. The abstract mentions that "the other bonds are with the bromines of the copper above and below which form the complex polymeric chain in the crystal" []. This suggests that the bromine atoms of one Dibromo(1,10-phenanthroline)copper(II) molecule interact with the copper atoms of adjacent molecules, creating a repeating chain structure throughout the crystal lattice.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.